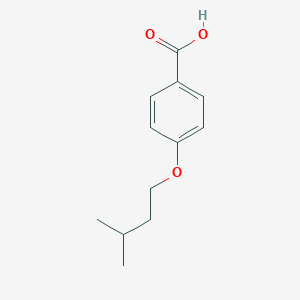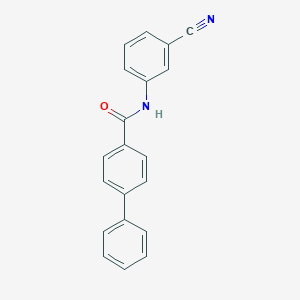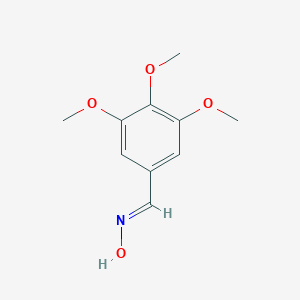
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-(1-methylpropylidene)hydrazinecarboxamide, is an organic compound with the molecular formula C5H11N3O. This compound is a derivative of hydrazinecarboxamide and is characterized by the presence of a 1-methylpropylidene group attached to the hydrazinecarboxamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be synthesized through the reaction of hydrazinecarboxamide with 2-butanone. The reaction typically involves the condensation of hydrazinecarboxamide with 2-butanone under acidic or basic conditions to form the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Butanone→Hydrazinecarboxamide, 2-(1-methylpropylidene)-+Water
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidation of hydrazinecarboxamide, 2-(1-methylpropylidene)-, can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction can yield hydrazine derivatives with varying degrees of hydrogenation.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be compared with other similar compounds such as:
Hydrazinecarboxamide: The parent compound, which lacks the 1-methylpropylidene group.
Acetone semicarbazone: A related compound with a different substituent group.
2-Propanone semicarbazone: Another derivative with a similar structure but different functional groups.
The uniqueness of hydrazinecarboxamide, 2-(1-methylpropylidene)-, lies in its specific substituent group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
624-46-4 |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
Clé InChI |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
SMILES |
CCC(=NNC(=O)N)C |
SMILES isomérique |
CC/C(=N/NC(=O)N)/C |
SMILES canonique |
CCC(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B185601.png)


![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)




![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)


